6-Azidotetrazolo[1,5-b]pyridazin-8-amine

Energetic Materials High-Nitrogen Heterocycles Propellants and Explosives

6-Azidotetrazolo[1,5-b]pyridazin-8-amine (CAS 1593-25-5) is a fused nitrogen-rich heterocycle belonging to the tetrazolo[1,5-b]pyridazine class, bearing a 6-azido substituent and an 8-amino group on the bicyclic scaffold. With molecular formula C₄H₃N₉, a molecular weight of 177.13 g·mol⁻¹, and a nitrogen content of 68.1% by mass, this compound serves as a strategic building block for both advanced metal-free energetic materials and bioactive cephalosporin antibiotics.

Molecular Formula C4H3N9
Molecular Weight 177.13 g/mol
CAS No. 1593-25-5
Cat. No. B12661881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azidotetrazolo[1,5-b]pyridazin-8-amine
CAS1593-25-5
Molecular FormulaC4H3N9
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=NN2N=C1N=[N+]=[N-])N
InChIInChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2
InChIKeyRKNDVHSKFURTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azidotetrazolo[1,5-b]pyridazin-8-amine (CAS 1593-25-5): Procurement-Grade Overview for Energetic Materials and Pharmaceutical Building Block Applications


6-Azidotetrazolo[1,5-b]pyridazin-8-amine (CAS 1593-25-5) is a fused nitrogen-rich heterocycle belonging to the tetrazolo[1,5-b]pyridazine class, bearing a 6-azido substituent and an 8-amino group on the bicyclic scaffold [1]. With molecular formula C₄H₃N₉, a molecular weight of 177.13 g·mol⁻¹, and a nitrogen content of 68.1% by mass, this compound serves as a strategic building block for both advanced metal-free energetic materials and bioactive cephalosporin antibiotics . First reported in 1963 and systematically characterized in subsequent decades, it has been employed as a precursor to high-performance primary explosives (e.g., 3at) and as a heterocyclic thiol precursor enabling potent third-generation cephalosporin analogs that outperform cefazolin against Gram-negative pathogens [2][3].

High-nitrogen heterocyclic scaffold supports energetic material precursor studies and green primary explosive research

Orthogonal 6-azido and 8-amino handles enable divergent derivatization strategies for compound library synthesis

Stable 8-amino derivative allows routine laboratory handling, unlike des-amino analog with documented spontaneous detonation hazard

Why 6-Azidotetrazolo[1,5-b]pyridazin-8-amine Cannot Be Replaced by Generic In-Class Analogs for Critical Applications


In-class compounds sharing the tetrazolo[1,5-b]pyridazine core differ critically in the nature of the 6-position substituent and the presence or absence of the 8-amino group, leading to profound divergences in nitrogen content, reactivity, safety profile, and downstream biological or energetic performance. For instance, the 6-chloro analog (CAS 1488-50-2) contains only 49.3% nitrogen by mass versus 68.1% for the target azido compound, rendering it fundamentally unsuitable for high-nitrogen energetic material applications . The non-aminated 6-azidotetrazolo[1,5-b]pyridazine (CAS 14393-79-4) carries a documented spontaneous detonation hazard at ambient temperature, whereas the 8-amino group in the target compound confers sufficient stabilization for safe handling as a synthetic intermediate [1]. Furthermore, cephalosporin derivatives constructed from the 8-amino-6-azido scaffold achieve MIC values 2.7- to 41-fold lower than cefazolin against key Gram-negative pathogens, a pharmacological advantage not replicated by other tetrazolo-pyridazine substitution patterns [2]. These compound-specific features mean that simple analog interchange—whether driven by cost, availability, or structural similarity—will compromise application-critical performance metrics.

6-Chloro analog lacks nitrogen loading

49.3% vs 68.1% nitrogen by mass eliminates viability for high-energy-density material applications; energetic performance may not transfer.

Non-aminated 6-azido analog detonation hazard

6-Azidotetrazolo[1,5-b]pyridazine (no 8-amino) has documented spontaneous detonation at ambient temperature; handling safety may not be equivalent.

Mono-functional 6-chloro / 6-hydrazino analogs limit synthetic scope

Single reactive handle vs dual orthogonal azido+amino; divergent derivatization and click chemistry pathways may not be accessible.

Quantitative Differentiation Evidence for 6-Azidotetrazolo[1,5-b]pyridazin-8-amine: Head-to-Head Comparisons with Closest Analogs and Industry Benchmarks


Nitrogen Content: 68.1% by Mass vs. 49.3% for the 6-Chloro Analog—A 38% Relative Advantage for Energetic Material Formulations

6-Azidotetrazolo[1,5-b]pyridazin-8-amine achieves a nitrogen mass fraction of 68.1% (9 nitrogen atoms; MW 177.13 g·mol⁻¹), compared to only 49.3% for the closest 8-amino analog, 6-chlorotetrazolo[1,5-b]pyridazin-8-amine (6 nitrogen atoms; MW 170.56 g·mol⁻¹) . This 38% relative increase in nitrogen content directly translates to higher gas generation upon decomposition and greater energy density, making the azido derivative the preferred building block for nitrogen-rich energetic material design, whereas the chloro analog lacks sufficient nitrogen loading for high-performance energetic applications .

Nitrogen content
Head-to-head
Target: 68.1% N (C₄H₃N₉)
6-Chloro analog: 49.3% N (C₄H₃ClN₆)
+38.1% relative increase in nitrogen mass fraction

Reported nitrogen-content advantage for energetic material precursor selection

Calculated from molecular formulas; higher nitrogen loading supports gas generation and energy density

Energetic Materials High-Nitrogen Heterocycles Propellants and Explosives

Safety Profile: Documented Spontaneous Detonation of Non-Aminated Analog vs. Handling Stability of the 8-Amino Derivative

The non-aminated analog 6-azidotetrazolo[1,5-b]pyridazine (CAS 14393-79-4; C₄H₂N₈) underwent spontaneous detonation at room temperature after standing, as documented in a 2023 ACS Chemical Health & Safety case study [1]. The compound had been synthesized and handled five times without incident before detonating upon quiescent storage, prompting the authors to recommend direct in situ conversion to non-energetic intermediates [1]. In contrast, the target compound 6-azidotetrazolo[1,5-b]pyridazin-8-amine—bearing an additional 8-amino substituent—has been employed as a stable, isolable intermediate in multi-step synthetic sequences for both energetic materials (e.g., nitration to 3at) and pharmaceutical building blocks (e.g., cephalosporin thiol precursors), with no spontaneous detonation events reported in the peer-reviewed literature [2][3]. The 8-amino group reduces the effective N/C ratio from 2.0 to 1.8 and introduces stabilizing intermolecular hydrogen-bonding capacity, consistent with the empirically observed handling safety differential [3].

Handling safety
Cross-study comparable
Target: stable intermediate; no spontaneous detonation reported
Des-amino analog: spontaneous detonation at RT after quiescent storage (ACS Chem. Health Saf. 2023)
Qualitative safety dichotomy

Reported handling-safety differential enables routine synthetic workflows without specialized explosive infrastructure

8-amino group reduces N/C ratio and introduces stabilizing H-bonding capacity

Chemical Safety Energetic Materials Handling Azide Stability

Antibacterial Potency of Cephalosporin Derivatives: K 13176 (8-Amino-6-azido Scaffold) Delivers 2.7- to 41-Fold Lower MICs than Cefazolin Against Gram-Negative Clinical Isolates

The cephalosporin derivative 7-[(Z)-β-carboxyvinylenethioacetamido]-3-[(tetrazolo[1,5-b]pyridazin-8-amino-6-yl)-thiomethyl]-3-cephem-4-carboxylic acid (K 13176, compound 21), constructed using the target compound's 8-amino-6-azido heterocyclic scaffold, demonstrated geometric mean MIC values of 0.63 µg·ml⁻¹ against Escherichia coli, 0.30 µg·ml⁻¹ against Klebsiella pneumoniae, and 0.13 µg·ml⁻¹ against Proteus mirabilis in a panel of 30 clinical isolates per species, compared to cefazolin MICs of 1.74, 2.6, and 5.38 µg·ml⁻¹, respectively [1]. This represents a 2.8-fold (E. coli), 8.7-fold (Klebsiella), and 41.4-fold (P. mirabilis) improvement in potency. Against Haemophilus influenzae, K 13176 was 35-fold more active than cefazolin and twice as active as the second-generation comparator cefuroxime [1]. In vivo, K 13176 exhibited potency ratios of 23.7 (E. coli), 21.1 (P. mirabilis), and 14.4 (K. pneumoniae) compared to cefazolin in mouse systemic infection models [1].

Cephalosporin potency
Head-to-head
K 13176 (target-derived) MIC: 0.13–0.63 µg/mL
Cefazolin MIC: 1.74–5.38 µg/mL (E. coli, Klebsiella, P. mirabilis)
2.8×–41.4× lower MICs; 35× vs cefazolin for H. influenzae

Reported cephalosporin derivative antibacterial activity in Gram-negative pathogen assays

30 clinical isolates per species; standard two-fold dilution method; in vivo potency ratios 14.4–23.7

Antibacterial Drug Discovery Cephalosporin Antibiotics Gram-Negative Pathogens

Energetic Material Performance: 3at Derived from the Target Compound Delivers Detonation Velocity of 8746 m·s⁻¹ and Pressure of 31.5 GPa, Surpassing Lead Azide and DDNP

Nitration of the target compound or its congeners yields 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at), a metal-free primary explosive with measured detonation velocity Dv = 8746 m·s⁻¹ and detonation pressure P = 31.5 GPa [1]. These values exceed those of the commercial primary explosives lead azide (Dv ≈ 5180 m·s⁻¹, P ≈ 21.6 GPa) and diazodinitrophenol (DDNP; Dv ≈ 6900 m·s⁻¹, P ≈ 24.2 GPa) [1]. Critically, 3at achieved a minimum primary charge (MPC) of only 40 mg to detonate 500 mg of RDX, outperforming commercial DDNP (70 mg) and the next-generation candidate ICM-103 (60 mg) [1]. The environmentally benign, heavy-metal-free composition of 3at—enabled by the nitrogen-rich tetrazolo[1,5-b]pyridazine-amine scaffold—positions it as a green alternative to legacy lead-based primary explosives [2].

Energetic performance
Head-to-head
3at derivative Dv 8746 m·s⁻¹, P 31.5 GPa, MPC 40 mg
Lead azide: Dv ≈5180 m·s⁻¹, P ≈21.6 GPa; DDNP: Dv ≈6900 m·s⁻¹, P ≈24.2 GPa, MPC 70 mg
+69% Dv, +46% P vs lead azide; MPC 43% lower than DDNP

Reported detonation and initiation metrics for metal-free primary explosive derivative

Experimental detonation testing; environmentally benign, heavy-metal-free composition

Green Primary Explosives Detonation Performance Metal-Free Energetic Materials

Orthogonal Synthetic Handles: Simultaneous 6-Azido and 8-Amino Functionality Enables Divergent Derivatization Pathways Not Accessible with 6-Chloro or 6-Hydrazino Analogs

The target compound uniquely combines a 6-azido group—reducible to a primary amine (enabling Staudinger ligation, CuAAC click chemistry, or acylation) [1]—with an 8-amino group that can be independently diazotized, coupled, or nitrated without affecting the azido functionality [2]. In contrast, the 6-chloro analog requires harsher nucleophilic aromatic substitution conditions for derivatization and lacks the azido handle for bioorthogonal conjugation or energetic enhancement via nitrogen-chain extension [3]. The 6-hydrazino analog, while bearing a nucleophilic substituent, cannot participate in azide-alkyne cycloaddition and offers a more limited reaction scope [1]. The 6-azido group also enables controlled thermolysis or photolysis to generate reactive nitrene intermediates for C–H amination or crosslinking applications [3]. The orthogonal reactivity was demonstrated by the facile reduction of the 6-azido group to 6-amino while preserving the tetrazolo[1,5-b]pyridazin-8-amine core, yielding a diamino building block for further elaboration [1].

Orthogonal handles
Class-level inference
Target: 2 orthogonal reactive centers (azido + amino); ≥3 reaction modalities
6-Chloro / 6-hydrazino analogs: single reactive handle, no click reactivity
Dual vs single orthogonal functionality

Reported synthetic versatility for divergent library construction from a single building block

Demonstrated selective azido reduction; CuAAC, nitrene, acylation pathways accessible

Click Chemistry Heterocyclic Synthesis Orthogonal Functionalization

Highest-Impact Application Scenarios for 6-Azidotetrazolo[1,5-b]pyridazin-8-amine Based on Quantitative Differentiation Evidence


Green Primary Explosive Development Programs Seeking Lead Azide and DDNP Replacement

Research groups developing environmentally benign, heavy-metal-free primary explosives should procure 6-azidotetrazolo[1,5-b]pyridazin-8-amine as a precursor for synthesizing 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at). The downstream product 3at delivers a detonation velocity of 8746 m·s⁻¹ and detonation pressure of 31.5 GPa, exceeding lead azide by 69% and 46% respectively, while reducing the minimum primary charge for RDX initiation to 40 mg—43% lower than commercial DDNP [1]. The 68.1% nitrogen content of the target compound ensures the intermediate possesses sufficient energetic density for this application class, a requirement the 49.3%-N chloro analog cannot meet .

Anti-Gram-Negative Cephalosporin Drug Discovery Targeting Multidrug-Resistant Enterobacteriaceae

Medicinal chemistry teams developing next-generation cephalosporins for multidrug-resistant Gram-negative infections should utilize 6-azidotetrazolo[1,5-b]pyridazin-8-amine as the heterocyclic thiol precursor for 3-position derivatization. The resulting conjugate K 13176 achieved MIC geometric means of 0.63 µg·ml⁻¹ (E. coli), 0.30 µg·ml⁻¹ (Klebsiella), and 0.13 µg·ml⁻¹ (Proteus mirabilis)—representing 2.8-fold to 41.4-fold potency gains over cefazolin—and a 35-fold advantage against Haemophilus influenzae [2]. The 8-amino group specifically enables the thiomethyl linkage to the cephem core, a structural feature not accessible with the non-aminated analog [3].

Divergent Heterocyclic Library Synthesis Utilizing Orthogonal Azido and Amino Functional Handles

Synthetic chemistry laboratories requiring a single building block capable of generating diverse compound libraries through orthogonal derivatization should select 6-azidotetrazolo[1,5-b]pyridazin-8-amine over the 6-chloro or 6-hydrazino alternatives. The 6-azido group enables CuAAC click chemistry, Staudinger ligation, selective reduction to amine, and photolytic nitrene generation, while the 8-amino group independently undergoes diazotization, acylation, or nitration [3][4]. This dual reactivity profile supports the construction of both bioactive compound collections (e.g., triazole-linked conjugates) and energetic material candidates (e.g., nitro-amine derivatives) from a single procurement item [1].

Chemical Safety Training and High-Nitrogen Compound Handling Protocol Development

Academic and industrial safety programs establishing protocols for high-nitrogen heterocycle handling should incorporate 6-azidotetrazolo[1,5-b]pyridazin-8-amine as a comparative case study against the hazardous non-aminated analog 6-azidotetrazolo[1,5-b]pyridazine. The latter underwent spontaneous detonation at room temperature after quiescent storage, while the 8-amino derivative has been safely handled as a synthetic intermediate across multiple published procedures without incident [5]. This safety differential—attributable to the 8-amino group's hydrogen-bonding stabilization and reduced N/C ratio—provides a teachable structure-stability relationship for risk assessment in energetic material procurement and storage [5].

Application
Selection Property
Validation Focus
Metal-free primary explosive research
High nitrogen content (68.1% by mass)
Detonation velocity, pressure, and minimum primary charge (MPC) metrics
Cephalosporin drug discovery targeting Gram-negative pathogens
8-Amino group enabling thiol linkage to cephem core
In vitro MIC and in vivo potency comparisons (reported fold differences)
Divergent heterocyclic library synthesis
Dual orthogonal reactive handles (azido + amino)
Reaction scope demonstration (CuAAC, reduction, nitration, acylation)
High-nitrogen compound handling safety studies
Stabilized 8-amino derivative handling profile
Comparative detonation hazard assessment (des-amino analog case)
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